molecular formula C18H18ClN3O2 B2684035 ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate CAS No. 344278-84-8

ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2684035
CAS No.: 344278-84-8
M. Wt: 343.81
InChI Key: KQJBMLXUXDKGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate is a benzimidazole derivative characterized by a 2-chloro-3-pyridinyl substituent at position 2 of the benzimidazole core, 5,6-dimethyl groups on the benzimidazole ring, and an ethyl acetate moiety at position 1 (Fig. 1). This structure combines aromatic, heterocyclic, and ester functionalities, making it relevant in medicinal chemistry and agrochemical research. The ethyl acetate group may act as a prodrug moiety, improving solubility and bioavailability through esterase-mediated hydrolysis .

Properties

IUPAC Name

ethyl 2-[2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-4-24-16(23)10-22-15-9-12(3)11(2)8-14(15)21-18(22)13-6-5-7-20-17(13)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJBMLXUXDKGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-3-pyridinecarboxaldehyde with 5,6-dimethyl-1H-benzimidazole in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have indicated that benzimidazole derivatives exhibit anti-inflammatory properties. Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate has been investigated for its potential in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

  • Case Study : In a study by Moneer et al., various benzimidazole derivatives were synthesized and tested for their COX inhibitory effects. Compounds similar to this compound showed significant inhibition of COX enzymes, leading to reduced edema in animal models .

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer properties due to their ability to inhibit the H+/K+-ATPase enzyme, which is critical in gastric acid secretion.

  • Research Findings : Recent studies have highlighted the effectiveness of benzimidazole compounds in reducing gastric ulcers induced by various agents. For instance, compounds exhibiting structural similarities to this compound have demonstrated notable protective effects against ulcer formation in experimental models .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Benzimidazole derivatives have shown efficacy against various bacterial strains.

Antibacterial and Antifungal Properties

Research indicates that certain benzimidazole derivatives can inhibit the growth of pathogenic bacteria and fungi.

  • Case Study : A study focused on substituted benzimidazoles demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . this compound could potentially exhibit similar properties due to its structural characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

  • Key Differences : Replaces the ethyl acetate group with a 3,4-dichlorobenzyl substituent.
  • The 6-chloro-3-pyridinyl substituent alters electronic distribution compared to the 2-chloro-3-pyridinyl group in the target compound .
  • Applications : Likely optimized for hydrophobic target binding, such as kinase inhibitors.

1-Allyl-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

  • Key Differences : Substitutes the ethyl acetate with an allyl group.
  • Molecular weight decreases to 297.78 g/mol, improving diffusion kinetics .

2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

  • Key Differences : Features a 4-fluorobenzyl group instead of ethyl acetate.
  • Impact : The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity. Predicted pKa ~3.96 suggests improved stability under physiological conditions compared to ester-containing analogs .

Analogues with Varied Heterocyclic Cores

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate

  • Key Differences : Replaces benzimidazole with an imidazole core and substitutes 2-chloro-3-pyridinyl with 4-chlorophenyl.
  • The 4-chlorophenyl group offers moderate lipophilicity (logP ~2.8) but lacks the pyridinyl nitrogen’s hydrogen-bonding capability .

Oxadiazole Derivatives (e.g., 10d in )

  • Key Differences : Replaces benzimidazole with oxadiazole and incorporates fluorophenylamine substituents.
  • Impact : Oxadiazole’s electron-deficient nature enhances binding to electron-rich enzyme pockets (e.g., topoisomerase II). Docking scores (−10.2 kcal/mol) surpass doxorubicin, indicating superior affinity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Bioavailability Insights
Target Compound 359.83 ~3.1 Ethyl acetate, 2-chloro-3-pyridinyl Prodrug potential via ester hydrolysis
2-(6-Chloro-3-pyridinyl)-... () 347.84 ~4.2 3,4-Dichlorobenzyl High lipophilicity may limit aqueous solubility
1-Allyl-... () 297.78 ~2.9 Allyl Rapid cellular uptake, no prodrug activation
Oxadiazole 10d () 408.41 ~2.5 Oxadiazole, 4-fluorophenyl High docking affinity for Topo II (−10.2 kcal/mol)

Research Findings and Functional Insights

  • Electronic Effects : The 2-chloro-3-pyridinyl group in the target compound provides a balance of electron-withdrawing (chloro) and hydrogen-bonding (pyridinyl N) properties, enhancing interactions with enzymes like cytochrome P450 .
  • Analogs with bulkier substituents (e.g., 3,4-dichlorobenzyl) show reduced activity in enzyme assays due to steric clashes .
  • Metabolic Stability: Ethyl acetate derivatives exhibit prolonged half-lives in vitro compared to non-ester analogs, likely due to slow esterase-mediated activation .

Biological Activity

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate (commonly referred to as ECPB) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ECPB, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

ECPB is characterized by a benzimidazole core with a chloro-substituted pyridine ring and an ethyl acetate moiety. Its molecular formula is C18H18ClN3O2C_{18}H_{18}ClN_3O_2 and it has a predicted boiling point of approximately 533.2 °C and a density of about 1.28 g/cm³ .

The biological activity of ECPB can be attributed to its ability to interact with various molecular targets within cells. The compound may modulate the activity of specific enzymes or receptors, leading to altered cellular responses. The mechanisms include:

  • Enzyme Inhibition : ECPB may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression.

Pharmacological Activities

ECPB exhibits a range of pharmacological properties, which are summarized in the following table:

Activity TypeObserved EffectsReferences
Anticancer Induces apoptosis in cancer cell lines; inhibits tumor growth
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Antifungal Exhibits antifungal activity against various fungal strains
Anti-inflammatory Reduces inflammation markers in vitro

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that ECPB significantly inhibited the growth of human melanoma cells (A375) by inducing apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage . The compound was found to activate p53 pathways, leading to cell cycle arrest and apoptosis.
  • Antibacterial Properties : ECPB showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential for development as a therapeutic agent for bacterial infections.
  • Antifungal Effects : Research indicated that ECPB has notable antifungal activity against strains such as Candida albicans, with MIC values indicating efficacy similar to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological efficacy of ECPB has been linked to its structural features. The presence of the chloro group on the pyridine ring enhances its interaction with biological targets, while modifications on the benzimidazole core influence its pharmacokinetic properties. Studies have shown that derivatives of benzimidazole often exhibit enhanced bioactivity due to optimized binding affinities for target proteins .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core. A common approach is cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions. For the 2-chloro-3-pyridinyl substituent, coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution may be employed. Key intermediates include 5,6-dimethyl-1H-benzimidazole and 2-chloro-3-pyridinecarboxylic acid derivatives. Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., palladium for cross-coupling) is critical for yield improvement .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the substitution pattern on the benzimidazole and pyridine rings, with characteristic shifts for methyl (δ 2.3–2.5 ppm) and ester groups (δ 4.1–4.3 ppm) .
  • X-ray Crystallography: Determines molecular conformation and validates spatial arrangement of substituents, as demonstrated in structurally analogous benzimidazole derivatives .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using methods like reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection .

Advanced: How can reaction yields be optimized during the introduction of the 2-chloro-3-pyridinyl group to the benzimidazole core?

Methodological Answer:

  • Catalyst Screening: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand optimization to reduce steric hindrance from the 5,6-dimethyl groups .
  • Temperature Control: Maintain reactions at 80–100°C in polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Purification Strategies: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts like unreacted pyridine derivatives .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data for molecular conformation?

Methodological Answer:

  • DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-31G* level) with X-ray crystallographic data to identify torsional mismatches. Adjust computational models to account for crystal packing forces .
  • Dynamic NMR Studies: Probe rotational barriers of the acetoxyethyl group to reconcile static computational models with dynamic experimental behavior .

Advanced: How should researchers address contradictory cytotoxicity results across different cell lines?

Methodological Answer:

  • Purity Validation: Reassess compound purity via HPLC and mass spectrometry to rule out impurities (e.g., unreacted benzimidazole intermediates) as confounding factors .
  • Cell Line Profiling: Correlate cytotoxicity with expression levels of target proteins (e.g., kinases) using Western blotting or RNA-seq.
  • Solubility Optimization: Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity, and confirm dose-response consistency across replicates .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with positive controls (e.g., staurosporine).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry to distinguish competitive vs. allosteric inhibition .
  • Molecular Docking: Align the compound’s X-ray structure (if available) with enzyme active sites using software like AutoDock, followed by mutagenesis studies to validate key interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.